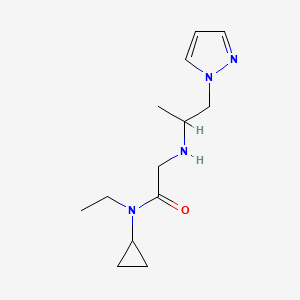
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 1-(3-hydroxypropyl)-4-methyl-1,2,3,4-tetrahydroquinoline and has the molecular formula C12H21NO.
作用機序
The mechanism of action of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is not well understood. However, it has been suggested that this compound may act as an agonist or antagonist at certain receptor sites in the brain.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol in lab experiments include its ability to modulate the activity of certain neurotransmitters and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
2. Development of new drugs based on the structure of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol for the treatment of neurological disorders.
3. Examination of the potential toxicity of this compound and its effects on different organ systems in the body.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
5. Development of new methods for the synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol that are more efficient and cost-effective.
Conclusion
In conclusion, 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has potential applications in scientific research. This compound has been shown to have effects on the nervous system and may have potential use in the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
合成法
The synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has been described in the literature. One method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ol with propylene oxide in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield the desired compound.
科学的研究の応用
Research has shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has potential applications in scientific research. This compound has been studied for its effects on the nervous system, specifically its ability to modulate the activity of certain neurotransmitters.
特性
IUPAC Name |
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-7-9-14(8-4-10-15)13-6-3-2-5-12(11)13/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQUVSDONMVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)


![5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)

![1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine](/img/structure/B7571111.png)



![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)
